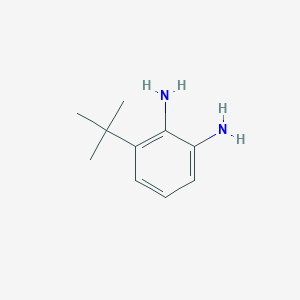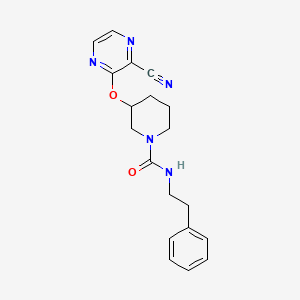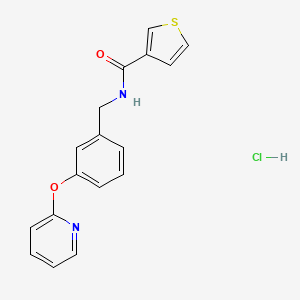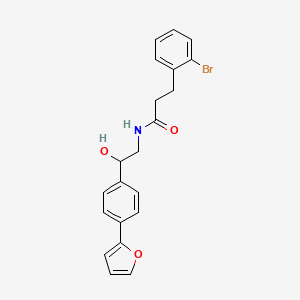
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of a specific protein kinase that is involved in the regulation of various cellular processes.
Mecanismo De Acción
The mechanism of action of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea involves the inhibition of a specific protein kinase, which is involved in the regulation of various cellular processes. This inhibition leads to the disruption of these cellular processes, resulting in the inhibition of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea have been extensively studied. This compound has been shown to inhibit the activity of a specific protein kinase, leading to the inhibition of various cellular processes, including cell proliferation, differentiation, and survival. Therefore, this compound has the potential to be used as a therapeutic agent for the treatment of various diseases, including cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea in lab experiments include its potent inhibitory activity against a specific protein kinase and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity.
Direcciones Futuras
There are several future directions for the research and development of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea. These include the identification of new therapeutic applications for this compound, the development of more efficient synthesis methods, and the investigation of the potential toxicity of this compound. Additionally, the development of new analogs of this compound may lead to the discovery of even more potent inhibitors of specific protein kinases.
Métodos De Síntesis
The synthesis of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea involves the reaction of p-tolyl isocyanate with 5-oxo-1-pyrrolidine methanol in the presence of a base. The resulting intermediate is then reacted with 3-(trifluoromethyl)phenyl isocyanate to yield the final product.
Aplicaciones Científicas De Investigación
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of a specific protein kinase that is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. Therefore, this compound has the potential to be used as a therapeutic agent for the treatment of various diseases, including cancer.
Propiedades
IUPAC Name |
1-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2/c1-13-5-7-17(8-6-13)26-12-14(9-18(26)27)11-24-19(28)25-16-4-2-3-15(10-16)20(21,22)23/h2-8,10,14H,9,11-12H2,1H3,(H2,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGGJRKYHFXZCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2363096.png)

![(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one;hydrochloride](/img/structure/B2363100.png)
![1-[(2-Chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione](/img/structure/B2363103.png)
![3-[6-Chloro-4-(2-chlorophenyl)quinazolin-2-yl]chromen-2-one](/img/structure/B2363104.png)
![3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2363107.png)

![Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2363109.png)





![2-[(5-Chloro-6-fluoropyridin-3-yl)sulfonyl-propylamino]-N-methylacetamide](/img/structure/B2363118.png)